3-benzyl-1,2-oxazol-5(4H)-one
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Overview
Description
3-Benzyl-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are used as intermediates in the synthesis of various biologically active compounds . This compound features a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxylic acid, followed by cyclization under acidic conditions . Another approach involves the condensation of benzyl isocyanate with α-hydroxy acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other heterocyclic compounds .
Scientific Research Applications
3-Benzyl-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-benzyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazol-5-one: Lacks the benzyl group, leading to different reactivity and applications.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Contains two oxazolone rings, offering different chemical properties and uses.
Uniqueness
This structural feature distinguishes it from other oxazolones and contributes to its versatility in chemical synthesis and biological research .
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-benzyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c12-10-7-9(11-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
JNFSCUMWNDGKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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